6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil
6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil
Brand Name:
Vulcanchem
CAS No.:
72816-89-8
VCID:
VC20767465
InChI:
InChI=1S/C13H14N4O3/c1-16(8-18)10-11(14)17(13(20)15-12(10)19)7-9-5-3-2-4-6-9/h2-6,8H,7,14H2,1H3,(H,15,19,20)
SMILES:
CN(C=O)C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N
Molecular Formula:
C13H14N4O3
Molecular Weight:
274.28 g/mol
6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil
CAS No.: 72816-89-8
Cat. No.: VC20767465
Molecular Formula: C13H14N4O3
Molecular Weight: 274.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72816-89-8 |
|---|---|
| Molecular Formula | C13H14N4O3 |
| Molecular Weight | 274.28 g/mol |
| IUPAC Name | N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide |
| Standard InChI | InChI=1S/C13H14N4O3/c1-16(8-18)10-11(14)17(13(20)15-12(10)19)7-9-5-3-2-4-6-9/h2-6,8H,7,14H2,1H3,(H,15,19,20) |
| Standard InChI Key | RROCKYIJCHUZTH-UHFFFAOYSA-N |
| SMILES | CN(C=O)C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N |
| Canonical SMILES | CN(C=O)C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator